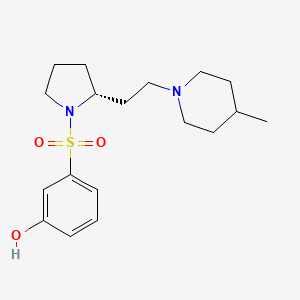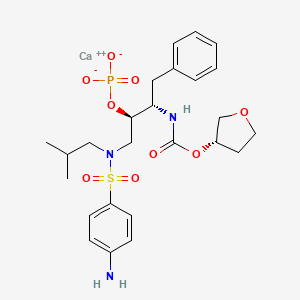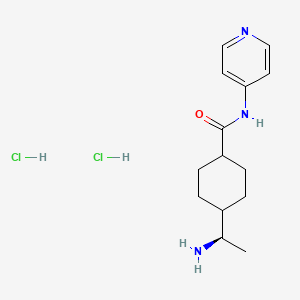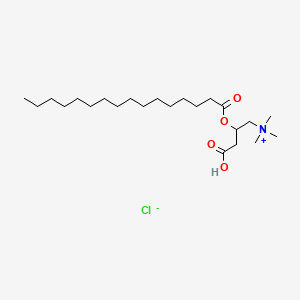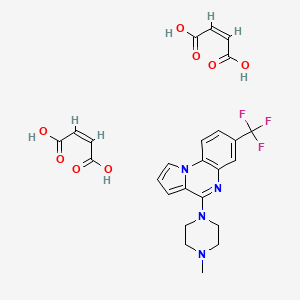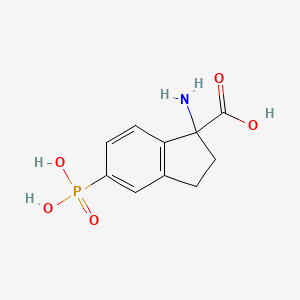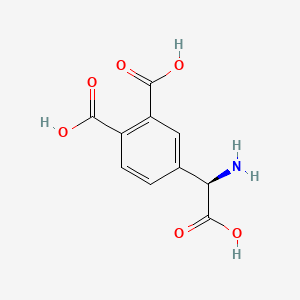
PNU 22394 塩酸塩
概要
説明
科学的研究の応用
PNU 22394 hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for studying serotonin receptor interactions.
Biology: In biological research, PNU 22394 hydrochloride is used to investigate the role of serotonin receptors in various physiological processes.
Medicine: The compound has been studied for its potential therapeutic effects in treating conditions such as obesity and cognitive disorders.
Industry: PNU 22394 hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors .
作用機序
PNU 22394 塩酸塩は、セロトニン受容体、特に 5-HT2C 受容体と 5-HT2A 受容体のアゴニストとして作用することで効果を発揮します。この化合物はこれらの受容体に結合し、それらを活性化して、一連の細胞内シグナル伝達経路をトリガーします。 この活性化は、食餌摂取量の減少や体重減少を含むさまざまな生理学的効果をもたらします .
類似の化合物との比較
PNU 22394 塩酸塩は、5-HT2C 受容体と 5-HT2A 受容体に対する高い親和性と選択性で独特です。類似の化合物には以下のようなものがあります。
ロルカセリン: 体重減少に使用される別の 5-HT2C 受容体アゴニスト。
トリプトリン: 類似のセロトニン受容体活性を持つ化合物。
PNU 181731: 同様の薬理学的特性を持つ関連化合物
PNU 22394 塩酸塩は、強力なアゴニスト効果と、動物およびヒトの研究において有意な体重減少をもたらす能力により際立っています .
Safety and Hazards
生化学分析
Biochemical Properties
PNU 22394 hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It binds to serotonin 5-HT2C receptors with high affinity, exhibiting agonistic activity. Additionally, it partially activates serotonin 5-HT2A and 5-HT2B receptors . These interactions influence various biochemical pathways, including those involved in neurotransmission and neuromodulation .
Cellular Effects
PNU 22394 hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with serotonin receptors . This compound can alter gene expression and cellular metabolism, leading to changes in cellular activities such as neurotransmitter release and synaptic plasticity . In animal studies, PNU 22394 hydrochloride has been shown to reduce food intake and induce weight loss .
Molecular Mechanism
The molecular mechanism of PNU 22394 hydrochloride involves its binding interactions with serotonin receptors. As an agonist at serotonin 5-HT2C receptors, it activates these receptors, leading to downstream signaling events . The partial agonistic activity at serotonin 5-HT2A and 5-HT2B receptors also contributes to its overall effects . These interactions result in changes in gene expression and modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PNU 22394 hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. PNU 22394 hydrochloride is stable under specific storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential sustained impacts on neurotransmission and behavior .
Dosage Effects in Animal Models
The effects of PNU 22394 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its agonistic activity on serotonin receptors, leading to reduced food intake and weight loss . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
PNU 22394 hydrochloride is involved in metabolic pathways related to serotonin signaling. It interacts with enzymes and cofactors that regulate serotonin synthesis, release, and reuptake . These interactions can affect metabolic flux and alter levels of serotonin and other related metabolites .
Transport and Distribution
Within cells and tissues, PNU 22394 hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of PNU 22394 hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with serotonin receptors and other biomolecules, ultimately influencing its biochemical and cellular effects .
準備方法
PNU 22394 塩酸塩の合成は、コア構造の調製から始まり、目的の置換基を導入するための官能基化を経て、いくつかの段階で行われます。合成経路は通常、次の段階を含みます。
コア構造の形成: PNU 22394 塩酸塩のコア構造は、一連の環化反応によって合成されます。
官能基化: コア構造は次に官能基化されて、メチル基およびその他の置換基が導入されます。
化学反応の分析
PNU 22394 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。
科学研究への応用
PNU 22394 塩酸塩は、その科学研究への応用について広く研究されており、以下のような分野が含まれます。
化学: この化合物は、分析化学において、セロトニン受容体相互作用を研究するための標準物質として使用されます。
生物学: 生物学的研究において、PNU 22394 塩酸塩は、さまざまな生理学的プロセスにおけるセロトニン受容体の役割を調査するために使用されます。
医学: この化合物は、肥満や認知障害などの疾患の治療における可能性のある治療効果について研究されています。
化学反応の分析
PNU 22394 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles
類似化合物との比較
PNU 22394 hydrochloride is unique in its high affinity and selectivity for 5-HT2C and 5-HT2A receptors. Similar compounds include:
Lorcaserin: Another 5-HT2C receptor agonist used for weight loss.
Tryptoline: A compound with similar serotonin receptor activity.
PNU 181731: A related compound with similar pharmacological properties
PNU 22394 hydrochloride stands out due to its potent agonistic effects and its ability to produce significant weight loss in both animal and human studies .
特性
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIGGEUWSYESTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15923-42-9 | |
| Record name | PNU-22394 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


